molecular formula C19H17N3S2 B2821625 2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile CAS No. 379255-61-5

2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile

Cat. No.: B2821625
CAS No.: 379255-61-5
M. Wt: 351.49
InChI Key: BHYQZNRXIIXMMC-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile features a benzothiazole core linked to a prop-2-enenitrile scaffold. Key substituents include a sulfanyl (-S-) group and an amino (-NH-) group attached to a 4-isopropylphenyl moiety.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKPNTSETMSYPN-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H18N2S2
  • Molecular Weight : 342.47 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:

  • Beta-Adrenergic Receptor Agonism : The compound has been noted to interact with beta2 adrenergic receptors, which play a crucial role in various physiological responses, including vasodilation and bronchodilation .
  • Muscarinic Receptor Antagonism : Additionally, it may act as a muscarinic receptor antagonist, potentially influencing neurotransmission and muscle contraction .
  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties, inhibiting the growth of various pathogens .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds in this class have shown minimal inhibitory concentrations (MICs) below 50 μg/mL against various microorganisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, certain derivatives have been evaluated for their antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). These compounds exhibited moderate to high inhibitory activity, indicating their potential as anticancer agents .

Neuroprotective Effects

Some benzothiazole derivatives have been investigated for their neuroprotective properties. In vitro studies suggest that these compounds can attenuate neuronal injury in models of ischemia/reperfusion injury .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial activity of various benzothiazole derivatives; found significant activity against Staphylococcus aureus and Candida albicans with MIC values <50 μg/mL.
Study 2 Investigated the anticancer effects on MDA-MB-231 and NUGC-3 cell lines; reported IC50 values ranging from 6.46 to 6.56 μM for selected compounds.
Study 3 Assessed neuroprotective effects in rat models; demonstrated reduced neuronal death following treatment with specific benzothiazole derivatives during ischemic events.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzothiazole Derivatives

a) 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-67-1)
  • Structural Difference: The phenylamino group here is substituted with 3,4-dimethyl groups instead of 4-isopropyl .
  • Impact: Electronic Effects: The electron-donating methyl groups may increase electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions.
b) 4-(Benzothiazol-2-yl)pyrazolone Derivatives
  • Example : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one .
  • Comparison :
    • The pyrazolone core replaces the prop-2-enenitrile scaffold.
    • The allyl and methyl groups introduce different steric and electronic profiles, which may influence solubility and metabolic stability.

Sulfanyl-Containing Analogues

a) N-(4-Bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 892712-65-1)
  • Structural Difference : A triazole ring replaces the benzothiazole, and the sulfanyl group is part of an acetamide side chain .
  • Functional Impact: The triazole-pyridine system may enhance metal-binding capabilities, relevant in catalysis or enzyme inhibition.
b) Benzamide Derivatives with Alkoxy Substituents
  • Examples : Compounds 13–17 in feature methoxy, ethoxy, or propoxy groups on phenyl rings .
  • Comparison: Alkoxy groups improve solubility in polar solvents compared to the hydrophobic isopropyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound Benzothiazole + nitrile 4-Isopropylphenyl, sulfanyl C₁₉H₁₆N₄S₂ 380.49 Antimicrobial agents, sensors
CAS 379255-67-1 Benzothiazole + nitrile 3,4-Dimethylphenyl, sulfanyl C₁₈H₁₅N₃S₂ 361.46 Organic electronics, inhibitors
4-(Benzothiazol-2-yl)pyrazolone Pyrazolone Allyl, methyl, phenyl C₁₈H₁₄N₄OS 350.40 Anticancer agents
CAS 892712-65-1 Triazole + acetamide Bromo-chlorophenyl, pyridyl C₁₆H₁₂BrClN₆OS 459.73 Enzyme inhibitors

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